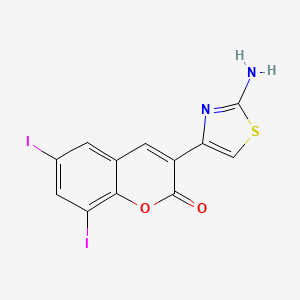

N4-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine

描述

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .科学研究应用

EGFR and FGFR Inhibition

Background: The epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) play crucial roles in cell proliferation, survival, and angiogenesis. Inhibiting these receptors can be therapeutically beneficial, especially in cancer treatment.

Application::- Dual EGFR/FGFR Inhibitors: 4,6-pyrimidinediamine derivatives have been explored as dual inhibitors of EGFR and FGFR. One such compound is BZF 2 , which was designed based on structure analysis of excellent EGFR and FGFR inhibitors . BZF 2 demonstrated high selectivity and activity against both receptors.

- NSCLC Treatment: BZF 2 significantly inhibited cell proliferation (IC50 values for H226 and HCC827 GR were 2.11 μM and 0.93 μM, respectively), cell migration, and induced apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cell lines with the FGF2-FGFR1 autocrine loop. In vivo studies showed that BZF 2 effectively reduced tumor size in EGFR/FGFR1-positive NSCLC .

作用机制

Target of Action

The compound “4,6-Pyrimidinediamine, N4-(3-methylphenyl)-5-nitro-”, also known as “Oprea1_212719” or “N4-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine”, is a derivative of 4,6-pyrimidinediamine. It has been found to act as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) . These receptors play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets (EGFR and FGFR) by binding to their kinase domains, thereby inhibiting their activation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells where these receptors are overexpressed or mutated .

Biochemical Pathways

The inhibition of EGFR and FGFR by this compound affects multiple biochemical pathways. These include the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway, which are involved in cell survival, proliferation, and differentiation . By inhibiting these pathways, the compound can effectively suppress tumor growth .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and favorable pharmacokinetic profiles

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially to the regression of the disease .

安全和危害

属性

IUPAC Name |

4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c1-7-3-2-4-8(5-7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUXJMSCRVIGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901231122 | |

| Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine | |

CAS RN |

610756-86-0 | |

| Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610756-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-(3-Methylphenyl)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)

![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6577791.png)

![5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate](/img/structure/B6577797.png)

![(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6577801.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)

![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)